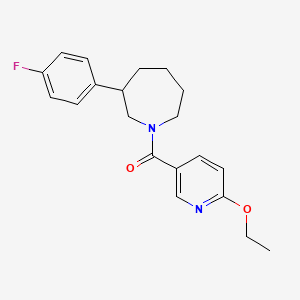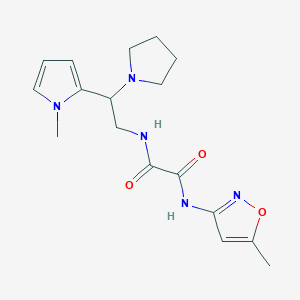![molecular formula C11H13ClFN B2662934 N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride CAS No. 2379918-37-1](/img/structure/B2662934.png)
N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, also known as 2FPE, is an organic compound with a molecular formula of C10H13ClFN. It is a white crystalline solid that is soluble in water and ethanol, and has a melting point of 140-143°C. 2FPE is a monoamine oxidase inhibitor (MAOI) that is used in scientific research to study the effects of MAOI on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, focusing on six unique fields:
Neuropharmacology
N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride has shown potential in neuropharmacological studies due to its structural similarity to known psychoactive substances. Researchers are investigating its effects on neurotransmitter systems, particularly its interaction with serotonin and dopamine receptors. This compound could help in understanding the mechanisms underlying various neurological disorders and aid in the development of new treatments for conditions such as depression, anxiety, and schizophrenia .
Cancer Research
This compound is being explored for its anticancer properties. Its unique chemical structure allows it to interact with cellular pathways involved in cancer cell proliferation and apoptosis. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for further investigation as a potential chemotherapeutic agent . Researchers are particularly interested in its ability to target specific molecular markers in cancer cells, which could lead to more targeted and effective treatments.
Antimicrobial Activity
N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride has demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to cell death. This makes it a promising candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance . Ongoing research aims to optimize its efficacy and minimize potential side effects.
Chemical Biology
In chemical biology, this compound is used as a tool to study various biological processes. Its ability to bind to specific proteins and enzymes allows researchers to investigate the roles of these biomolecules in cellular functions. By using this compound as a probe, scientists can gain insights into protein-protein interactions, enzyme activity, and signal transduction pathways . This knowledge is crucial for understanding the molecular basis of diseases and developing new therapeutic strategies.
Drug Development
The unique pharmacological profile of N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride makes it a valuable lead compound in drug development. Its interactions with various biological targets provide a foundation for the design of new drugs with improved efficacy and safety profiles. Researchers are modifying its chemical structure to enhance its therapeutic potential and reduce adverse effects . This compound serves as a starting point for the synthesis of novel pharmaceuticals aimed at treating a wide range of diseases.
Propiedades
IUPAC Name |
N-[1-(2-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN.ClH/c1-3-8-13-9(2)10-6-4-5-7-11(10)12;/h1,4-7,9,13H,8H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRBMOBXJZJKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)NCC#C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate](/img/structure/B2662851.png)

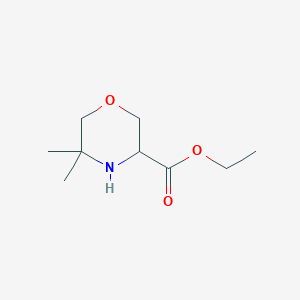
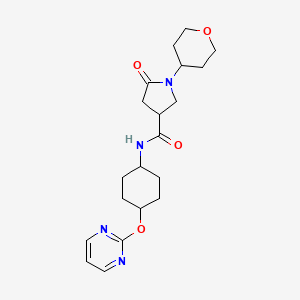
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2662857.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2662864.png)
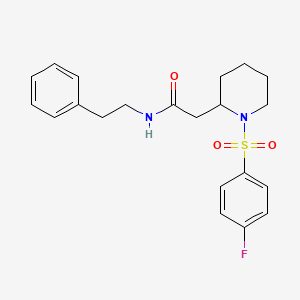
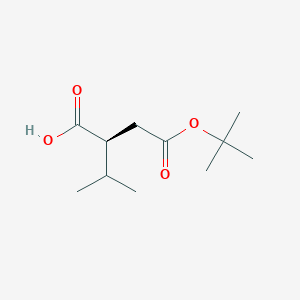
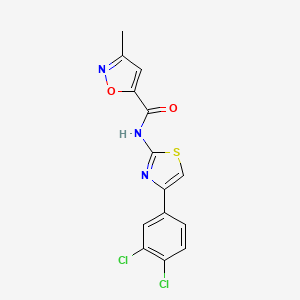
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea](/img/structure/B2662870.png)
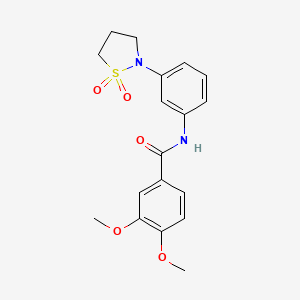
![3-cinnamyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662872.png)
